molecular formula C31H34O8 B12286128 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-beta-D-glucopyranose

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-beta-D-glucopyranose

Cat. No.: B12286128
M. Wt: 534.6 g/mol
InChI Key: IFCAMEQHKHEHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-beta-D-glucopyranose can be synthesized from beta-D-glucopyranoside. The synthetic route involves the protection of hydroxyl groups with benzyl groups and acetylation of specific positions . The general steps include:

Industrial Production Methods

While specific industrial production methods are not detailed, the synthesis typically involves standard organic synthesis techniques, including protection and deprotection of functional groups, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-beta-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-beta-D-glucopyranose is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-beta-D-glucopyranose involves its role as an intermediate in organic synthesis. The compound’s functional groups allow it to participate in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-beta-D-glucopyranose is unique due to its specific pattern of acetylation and benzylation, which provides distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and various research applications .

Properties

IUPAC Name

[6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCAMEQHKHEHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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